molecular formula C11H14O2 B1616121 sec-Butyl benzoate CAS No. 3306-36-3

sec-Butyl benzoate

Cat. No. B1616121
CAS RN: 3306-36-3
M. Wt: 178.23 g/mol
InChI Key: LSLWNAOQPPLHSW-UHFFFAOYSA-N
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Description

Sec-butyl benzoate is an organic compound that belongs to the class of benzoates. It is a colorless liquid with a fruity odor and is used in various applications, including as a solvent, fragrance, and flavoring agent.

Scientific Research Applications

Carcinogenic Potential in Alkyl Halides

The production of lung adenomas in strain A mice following multiple injections of alkyl halides, including sec-Butyl benzoate, was investigated by Poirier, Stoner, and Shimkin (1975). The study found a slight but significant increase in the average number of lung tumors per mouse following the administration of sec-Butyl benzoate, suggesting its potential carcinogenicity (Poirier, Stoner, & Shimkin, 1975).

Antioxidant Properties in Azo Compounds

A study by Ashmawy et al. (2018) synthesized new azo compounds, including derivatives of sec-Butyl benzoate. These compounds were tested as antioxidants for local base oil, demonstrating their potential application in enhancing the oxidative stability of industrial oils (Ashmawy et al., 2018).

Radical-Scavenging Activity

Lopes et al. (2008) evaluated the radical-scavenging activity of orsellinates, including sec-Butyl benzoate, using the DPPH method. The study indicated that compounds like sec-Butyl benzoate can play a role in antioxidant activities, potentially useful in pharmaceutical and cosmetic applications (Lopes et al., 2008).

Application in Emulsifiable Concentrates

Pen (2015) investigated the application of sec-Butyl acetate, a related compound to sec-Butyl benzoate, in the processing of emulsifiable concentrates (EC). The study found that sec-Butyl acetate had excellent solubility for many pesticides and good compatibility with many emulsifiers, suggesting similar potential applications for sec-Butyl benzoate in agricultural formulations (Pen, 2015).

properties

IUPAC Name

butan-2-yl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-3-9(2)13-11(12)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSLWNAOQPPLHSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00880763
Record name benzoic acid, 1-methylpropyl ester
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Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

sec-Butyl benzoate

CAS RN

3306-36-3
Record name sec-Butyl benzoate
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Record name sec-Butyl benzoate
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Record name NSC122573
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Record name benzoic acid, 1-methylpropyl ester
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Record name sec-butyl benzoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
41
Citations
CJ Michejda, DS Tarbell… - Journal of the American …, 1962 - ACS Publications
… , and secbutyl benzoate (VI) and di-sec-butyl carbonate (V) were separated by vacuum … well with that of authentic sec-butyl benzoate. Saponification of sec-Butyl Benzoate and sec-…
Number of citations: 21 pubs.acs.org
ES Huyser, Z Garcia - The Journal of Organic Chemistry, 1962 - ACS Publications
… , n-butyl benzoate, and secbutyl benzoate. The ratio of the two benzoates formedin each case was … A mixture of n-butyl benzoate and sec-butyl benzoate was distilled from the reaction …
Number of citations: 79 pubs.acs.org
EH White - Journal of the American Chemical Society, 1955 - ACS Publications
… shown by the formation, predominantly, of secbutyl benzoate from the nitrogen elimination of (+… The sec-butyl benzoate from this experiment was obtained with retention of configuration; …
Number of citations: 114 pubs.acs.org
EH White, J Reefer, RH Erickson… - The Journal of Organic …, 1984 - ACS Publications
The iV-nitrosohydroxylamines must be prepared in situ as they are unstable, decomposing as formed even at-50 C. Since we have found in various deamination series that/V-nitro …
Number of citations: 15 pubs.acs.org
E Valente, B Testa, L Constantino - European Journal of Pharmaceutical …, 2021 - Elsevier
Due to difficulties in drug penetration in M. tuberculosis, a prodrug approach based on mycobacterial activation appears as a promising strategy to increase the delivery of antitubercular …
Number of citations: 5 www.sciencedirect.com
RA Moss, KM Luchter - The Journal of Organic Chemistry, 1972 - ACS Publications
… The decomposition of sec-BuN= NOOCCgHs in pentane afforded inverted sec-butyl benzoate, which was attributed to inverting attack of benzoic acid (liberated in /3-elimination …
Number of citations: 10 pubs.acs.org
DS Tarbell - Accounts of Chemical Research, 1969 - ACS Publications
1 2 R or R'may be alkyl, aryl, or aralkyl long time, but thorough investigationsof their prepara-tion, isolation, synthetic properties, and mechanistic behavior havebeen reported only in …
Number of citations: 56 pubs.acs.org
EH White, M Ribi, LK Cho, N Egger… - The Journal of …, 1984 - ACS Publications
The nitrosation of iV-alkyl-O-acylhydroxylamines leads to immediate decomposition at dry ice temperatures; the corresponding ester and nitrous oxide are formed. An 180 study has …
Number of citations: 22 pubs.acs.org
RA Moss, DW Reger, EM Emery - Journal of the American …, 1970 - ACS Publications
… include the deaminative alkylationof benzene by primary carbinylamines with minimal alkyl group rearrangement14 and the formation, with net inversion, of sec-butyl benzoate upon the …
Number of citations: 30 pubs.acs.org
JK Kochi - Journal of the American Chemical Society, 1962 - ACS Publications
… The side reactions represented by the cis-trans isomerization of the reactant 2-butenes (with cuprous bromide) and the formations of secbutyl benzoate and higher molecular weight …
Number of citations: 46 pubs.acs.org

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